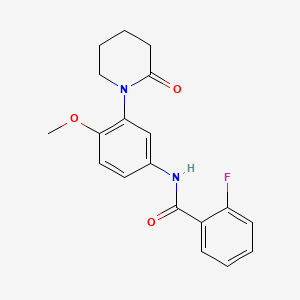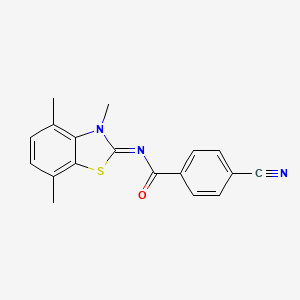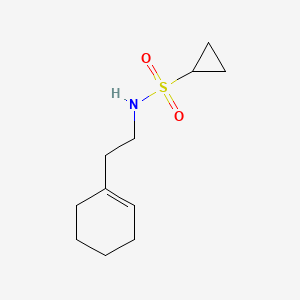![molecular formula C12H15BrN2O B3019299 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2201871-35-2](/img/structure/B3019299.png)
3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a structurally complex molecule that is part of the azabicyclooctane family. This family of compounds is known for its relevance in medicinal chemistry due to the presence of the azabicyclooctane moiety, which is a common structural feature in many biologically active molecules.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives can be achieved through various methods. One approach involves the use of 3-hydroxy-4-pyridones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides. These ylides can undergo cycloaddition with electron-deficient alkenes to produce highly functionalized azabicyclooctane moieties . Another method reported the synthesis of 3-oxa-7-azabicyclooctanes, which are bicyclic morpholine analogues, through a [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones with an in situ generated azomethine ylide . Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been used to access 8-azabicyclooctanes .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that can be highly substituted, allowing for a variety of functional groups to be introduced. This structural diversity is key to the biological activity of these compounds. The X-ray crystal structure of a related compound, a 3-oxa-2-azabicyclooctane, has been determined, providing insight into the three-dimensional conformation of these types of molecules .
Chemical Reactions Analysis
Azabicyclooctane derivatives can participate in various chemical reactions due to their rich substitution patterns. The presence of functional groups allows for specific reactions at different positions on the bicyclic framework. For instance, the chemistry of 4-hydroxy derivatives of 3-oxa-2-azabicyclooctanes includes their conversion into novel functionalized cyclopentanes . The reactivity of these compounds can be exploited to synthesize natural and non-natural tropane alkaloids .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane are not detailed in the provided papers, the properties of azabicyclooctane derivatives in general can be inferred. These compounds are likely to have varied solubility depending on the nature and number of substituents. Their stability and reactivity can also be influenced by the presence of electron-withdrawing or electron-donating groups. The synthesis methods described suggest that these compounds can be prepared in good to high yields and with good functional group tolerance, indicating a degree of robustness in their chemical behavior .
Orientations Futures
The development of new pyrrolidine compounds with different biological profiles is a promising area of research in medicinal chemistry . Further studies could explore the synthesis, properties, and potential applications of “3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” and related compounds.
Mécanisme D'action
Target of Action
The primary target of the compound “3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane” is currently unknown. It is structurally similar to the family of tropane alkaloids, which are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, causing conformational changes that affect the target’s function .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect a wide array of biochemical pathways, leading to diverse biological activities .
Result of Action
Given its structural similarity to tropane alkaloids, it may have a wide array of interesting biological activities .
Propriétés
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-2-1-5-14-12(10)16-11-8-15-6-3-9(11)4-7-15/h1-2,5,9,11H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVHVBLVALQTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)
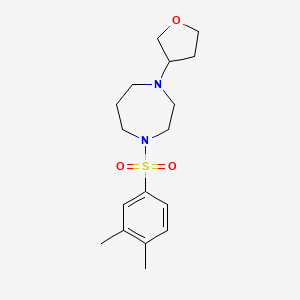
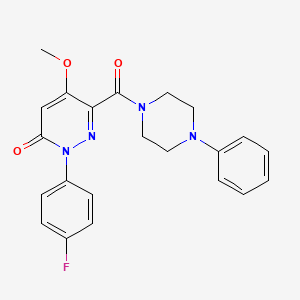
![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)
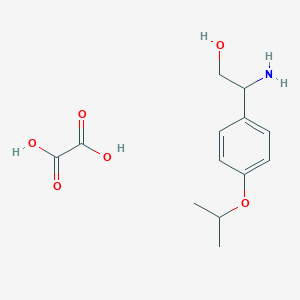
![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
